REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][NH2:6].C(N(CC)CC)C.[C:18](Cl)(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>O1CCCC1>[C:18]([NH:6][CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[CH:10][C:3]=1[O:2][CH3:1])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CN)C=CC=C1
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
124 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
16 °C
|
Type
|
CUSTOM
|
Details
|
to stir the content
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the dropping funnel was washed with THF (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
During warming
|
Type
|
ADDITION
|
Details
|
THF (total 51 ml) was appropriately added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at about 16° C. for 10 hr
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C
|
Type
|
ADDITION
|
Details
|
Water (44 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with ethyl acetate (120 mL, 40 mL, 40 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed successively with 10% hydrochloric acid (40 mL), saturated aqueous sodium hydrogen carbonate solution (40 mL), water (40 mL) and saturated brine (44 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate (20 g)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure at 40° C.
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added to the residue (content 74 g)
|
Type
|
DISSOLUTION
|
Details
|
the solid was dissolved
|
Type
|
TEMPERATURE
|
Details
|
with heating to 60° C
|
Type
|
TEMPERATURE
|
Details
|
The solution was gradually cooled to 6° C.
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold ethyl acetate (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)NCC1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.7 g | |
YIELD: PERCENTYIELD | 87.1% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |